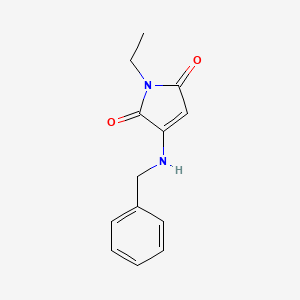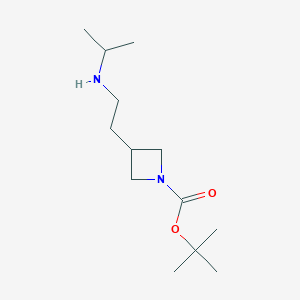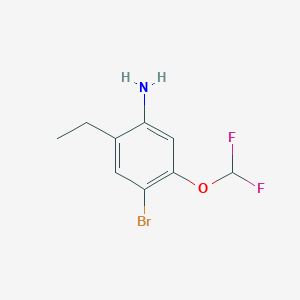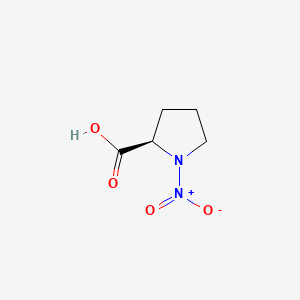
1-Nitro-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-D-proline is a derivative of the amino acid proline, where a nitro group is attached to the proline molecule. This compound is of significant interest due to its unique structural properties and potential applications in various fields of science and industry. The presence of the nitro group introduces distinct chemical reactivity, making it a valuable compound for synthetic and research purposes.
Vorbereitungsmethoden
The synthesis of 1-nitro-D-proline can be achieved through several methods. One common approach involves the nitration of D-proline using nitric acid or other nitrating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at low temperatures to prevent decomposition of the product .
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Nitro-D-proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitro-D-proline has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of 1-nitro-D-proline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular redox homeostasis. Additionally, the compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity . The exact pathways and targets are still under investigation, but its role in redox biology and enzyme catalysis is well-documented .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-D-proline can be compared with other nitro-substituted amino acids and proline derivatives:
1-Nitro-L-proline: Similar in structure but with different stereochemistry, leading to different biological activities.
Nitroarginine: Another nitro-substituted amino acid with distinct applications in nitric oxide research.
Proline derivatives: Various proline derivatives, such as hydroxyproline and fluoroproline, offer different reactivities and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
64693-50-1 |
|---|---|
Molekularformel |
C5H8N2O4 |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
(2R)-1-nitropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-5(9)4-2-1-3-6(4)7(10)11/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
CSDIOFGVLSDOSG-SCSAIBSYSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1CC(N(C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)
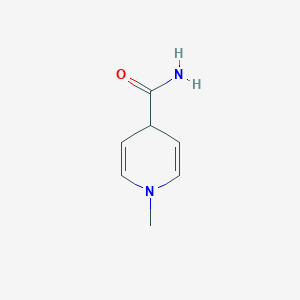
![1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
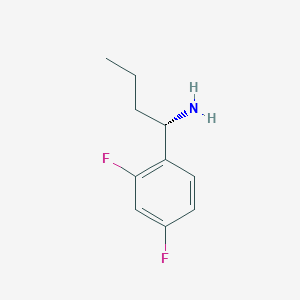
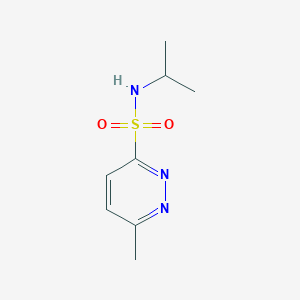
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
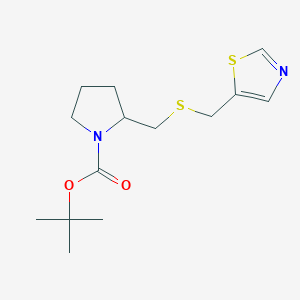
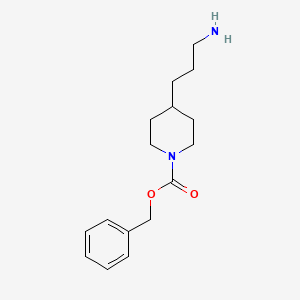
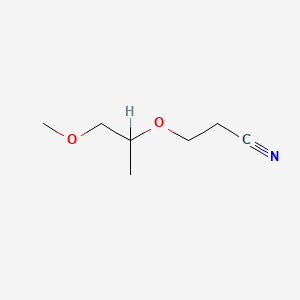
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
